Cholesterol-13C5: A Comprehensive Technical Guide for Researchers
Cholesterol-13C5: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physical and chemical properties of Cholesterol-13C5, its applications in metabolic research, and detailed experimental methodologies.
Cholesterol-13C5 is a stable isotope-labeled version of cholesterol, where five carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, particularly in the fields of metabolism, clinical diagnostics, and drug development. Its non-radioactive nature makes it a safer alternative to radiolabeled isotopes for in vivo studies.[1][2]
Core Physical and Chemical Properties
The fundamental properties of Cholesterol-13C5 are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 150044-24-9 | [3][4][5] |
| Molecular Formula | C₂₂¹³C₅H₄₆O | |
| Molecular Weight | 391.62 g/mol | |
| Exact Mass | 391.37200 Da | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥98% | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Density | 0.988 g/cm³ | |
| Solubility | Soluble in many organic solvents. | |
| Storage Temperature | -20°C |
Applications in Research and Drug Development
Cholesterol-13C5 serves as a powerful tracer for studying cholesterol metabolism and transport. Its incorporation into biological systems allows for the precise tracking of cholesterol's fate, providing insights into complex metabolic pathways.
Metabolic Flux Analysis: By introducing Cholesterol-13C5 into a biological system, researchers can trace its movement through various metabolic pathways, such as cholesterol biosynthesis and reverse cholesterol transport. This allows for the quantification of metabolic rates and the identification of key regulatory points.
Internal Standard for Quantification: In analytical chemistry, particularly in mass spectrometry-based methods, Cholesterol-13C5 is an ideal internal standard for the accurate quantification of endogenous cholesterol in biological samples. Its chemical behavior is nearly identical to that of unlabeled cholesterol, but its distinct mass allows for precise differentiation and normalization.
Drug Development: In the realm of drug development, cholesterol is a key component of lipid nanoparticles (LNPs) used for the delivery of various therapeutic agents, including mRNA vaccines and gene therapies. Cholesterol-13C5 can be used in formulation studies to track the stability and delivery of these nanoparticles.
Key Metabolic Pathways
Understanding the central pathways of cholesterol metabolism is crucial for designing and interpreting experiments using Cholesterol-13C5.
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form cholesterol. The rate-limiting step is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, a key target for statin drugs.
Reverse Cholesterol Transport Pathway
Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This pathway is critical for maintaining cholesterol homeostasis and is a key area of research in cardiovascular disease. High-density lipoprotein (HDL) plays a central role in this process.
Experimental Protocols
The use of Cholesterol-13C5 in research requires robust and validated experimental protocols. Below are outlines for common applications.
Quantification of Cholesterol-13C5 by Isotope Dilution Mass Spectrometry (IDMS)
This protocol provides a general workflow for the accurate measurement of Cholesterol-13C5 in biological samples such as plasma or cell lysates.
Methodology Details:
-
Sample Preparation: A known amount of unlabeled cholesterol is added as an internal standard to a precisely measured volume or weight of the biological sample.
-
Saponification: To measure total cholesterol, cholesteryl esters are hydrolyzed to free cholesterol using a strong base (e.g., potassium hydroxide in ethanol).
-
Extraction: The total cholesterol is extracted from the aqueous matrix into an organic solvent (e.g., hexane or chloroform/methanol).
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of cholesterol is often derivatized (e.g., to a trimethylsilyl ether) to improve volatility and chromatographic performance. This step may not be necessary for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass Spectrometry Analysis: The sample is injected into the mass spectrometer, and the instrument is set to monitor the specific mass-to-charge ratios (m/z) for both Cholesterol-13C5 and the unlabeled cholesterol standard.
-
Quantification: The concentration of Cholesterol-13C5 in the original sample is calculated by comparing the peak area ratio of the labeled to the unlabeled cholesterol against a calibration curve prepared with known concentrations.
Tracking Cholesterol Biosynthesis in Cultured Cells
This protocol outlines the steps to trace the incorporation of a ¹³C-labeled precursor into newly synthesized cholesterol in a cell culture system.
Methodology Details:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of a ¹³C-labeled precursor, such as [U-¹³C]-glucose or ¹³C-acetate. Cholesterol-13C5 can be used as a standard for comparison.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled precursor.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells to remove any remaining labeled medium. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).
-
Analysis by Mass Spectrometry: Analyze the lipid extract by GC-MS or LC-MS to determine the isotopic enrichment in the cholesterol pool. This will reveal the extent to which the cells have synthesized new cholesterol from the provided labeled precursor. A detailed protocol for tracking cholesterol biosynthesis in cultured HCC cells using 13C compound-specific stable isotopic tracers has been published.
Safety and Handling
While Cholesterol-13C5 is a stable, non-radioactive isotope, standard laboratory safety practices should always be followed. It is considered non-hazardous, but as with any chemical, unpredictable reactions are possible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at -20°C.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
This technical guide provides a comprehensive foundation for the use of Cholesterol-13C5 in research. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 2. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Biosynthesis [merckmillipore.com]
- 5. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
